methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(1H-pyrrol-1-yl)anilines with suitable reagents to form the desired quinoline ring . The reaction conditions often involve the use of catalysts such as copper or iron, and the process may be carried out under aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable processes are increasingly being applied to the synthesis of quinoline derivatives . This includes the use of recyclable catalysts, solvent-free reactions, and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives .
Scientific Research Applications
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar quinoline core but have a pyrazole ring instead of a pyrrole ring.
Pyrrolo[1,2-a]quinoxalines: These derivatives have a fused pyrrole and quinoxaline ring system.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group and are known for their diuretic properties.
Uniqueness
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)10-7-9-5-4-8-3-2-6-14-11(8)12(9)15-10/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEODGDMMLTYIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163460 | |
Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-32-5 | |
Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CARBOMETHOXY-1H-PYRROLO(3,2-H)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THF465XGP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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